2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyrimidine ring, and it is further functionalized with phenyl and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones, which can be executed under mild reaction conditions and highlights broad functional group tolerance . The reaction proceeds via a radical mechanistic pathway, allowing for the synthesis of diverse derivatives in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
- Chemistry
Properties
Molecular Formula |
C20H16N4O3S3 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H16N4O3S3/c21-30(26,27)15-8-6-14(7-9-15)24-17(25)11-29-20-18-16(13-4-2-1-3-5-13)10-28-19(18)22-12-23-20/h1-10,12H,11H2,(H,24,25)(H2,21,26,27) |
InChI Key |
WSZPYMSDOOVVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.